

In-depth Technical Guide: Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate

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Compound of Interest

Compound Name: Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate

Cat. No.: B573115

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CAS Number: 1215205-50-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate**, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of detailed public data, this document focuses on foundational chemical information and outlines general methodologies relevant to its synthesis and characterization.

Chemical and Physical Properties

Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate is a substituted cyclopropane derivative. The presence of a bromophenyl group and an ethyl ester moiety makes it a versatile intermediate for further chemical modifications. The following table summarizes its key properties based on available data from chemical suppliers.

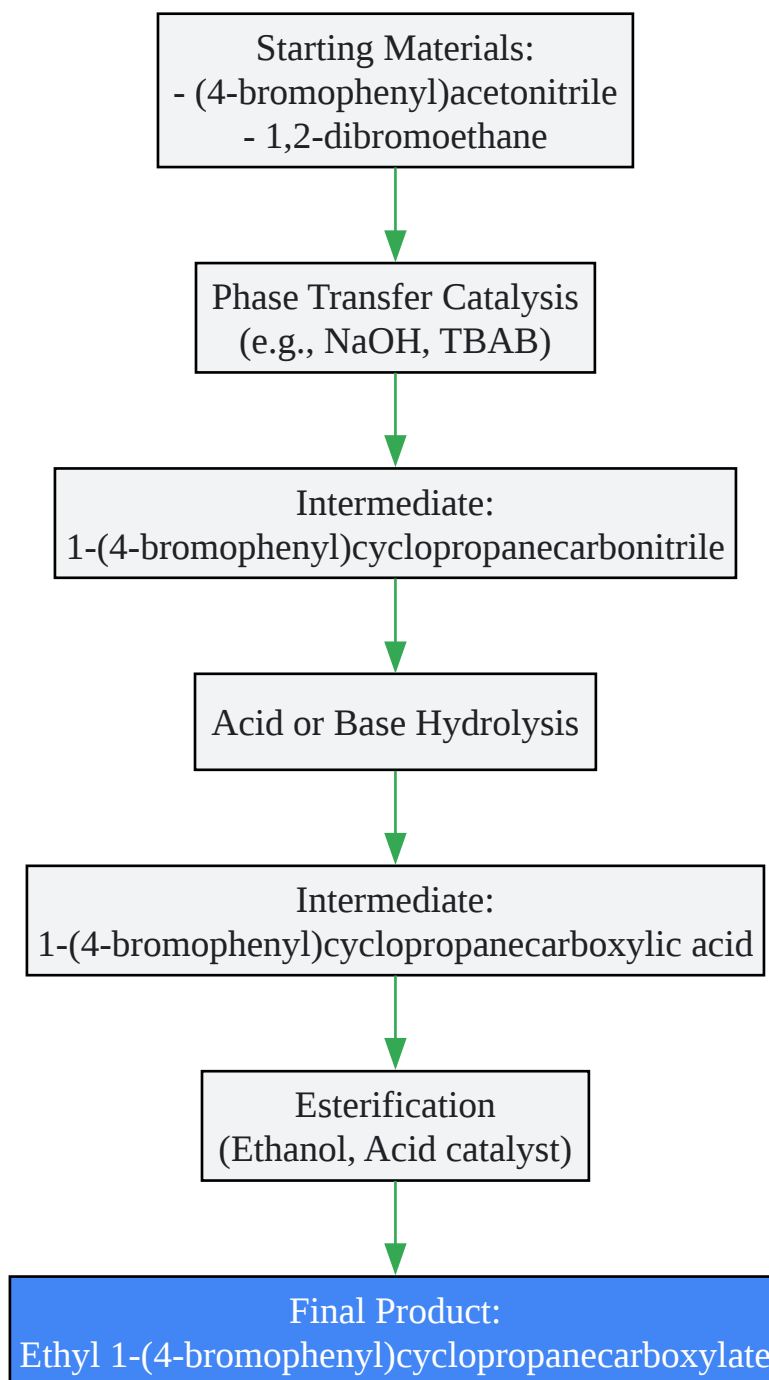
Property	Value	Source
CAS Number	1215205-50-7	[1][2]
Molecular Formula	C ₁₂ H ₁₃ BrO ₂	[1][2]
Molecular Weight	269.13 g/mol	[1]
Physical State	Liquid	[1][2]
IUPAC Name	ethyl 1-(4-bromophenyl)cyclopropane-1-carboxylate	[1]
SMILES	<chem>CCOC(=O)C1(CC1)c2ccc(Br)cc2</chem>	[1]
InChI Key	KCCISTCYRRKGFF-UHFFFAOYSA-N	[1]

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of **Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate** is not readily available in the public domain. However, its structure suggests a plausible synthetic route involving the cyclopropanation of a styrene derivative or the reaction of a phenylacetonitrile derivative.

A general conceptual workflow for a potential synthesis is outlined below. This represents a common strategy for the formation of similar 1-aryl-cyclopropanecarboxylates.

Conceptual Synthetic Workflow

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Conceptual Synthetic Pathway

General Experimental Protocol (Hypothetical):

- **Cyclopropanation:** To a stirred solution of (4-bromophenyl)acetonitrile and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent, an aqueous solution of sodium hydroxide is added. 1,2-dibromoethane is then added dropwise, and the reaction mixture is stirred at a controlled temperature until completion.
- **Work-up and Isolation of Nitrile:** The reaction mixture is diluted with water and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed, dried, and concentrated to yield the crude 1-(4-bromophenyl)cyclopropanecarbonitrile.
- **Hydrolysis to Carboxylic Acid:** The crude nitrile is subjected to hydrolysis using a strong acid (e.g., H_2SO_4) or base (e.g., NaOH) in a suitable solvent system (e.g., ethanol/water) under reflux.
- **Work-up and Isolation of Carboxylic Acid:** After cooling, the reaction mixture is acidified (if basic hydrolysis was used) to precipitate the carboxylic acid. The solid is filtered, washed, and dried.
- **Esterification:** The 1-(4-bromophenyl)cyclopropanecarboxylic acid is dissolved in an excess of ethanol with a catalytic amount of a strong acid (e.g., concentrated H_2SO_4). The mixture is refluxed until the reaction is complete.
- **Final Work-up and Purification:** The excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent, washed with a basic solution and brine, dried, and concentrated. The final product, **Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate**, is purified by vacuum distillation or column chromatography.

Spectroscopic Characterization (Anticipated Data)

While specific spectral data for **Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate** is not available in the searched literature, the expected signals in ^1H and ^{13}C NMR spectra can be predicted based on its structure.

Anticipated ^1H NMR Data:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.4-7.6	Doublet	2H	Ar-H (ortho to Br)
~ 7.2-7.4	Doublet	2H	Ar-H (meta to Br)
~ 4.1-4.3	Quartet	2H	-OCH ₂ CH ₃
~ 1.5-1.7	Multiplet	2H	Cyclopropyl-H
~ 1.2-1.4	Multiplet	2H	Cyclopropyl-H
~ 1.2-1.3	Triplet	3H	-OCH ₂ CH ₃

Anticipated ¹³C NMR Data:

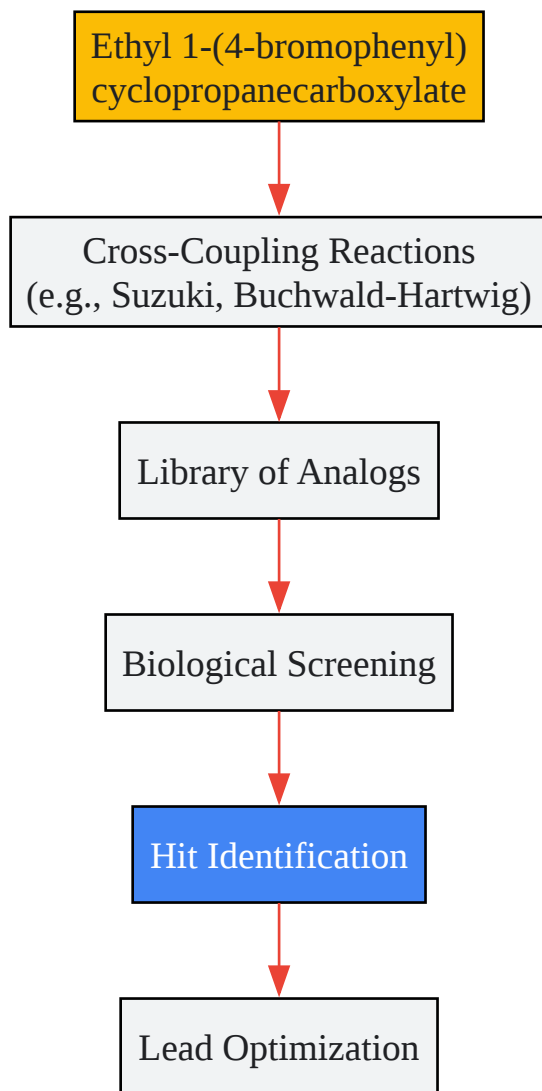
Chemical Shift (ppm)	Assignment
~ 170-175	C=O (Ester)
~ 140-145	Ar-C (quaternary)
~ 130-135	Ar-CH
~ 125-130	Ar-CH
~ 120-125	Ar-C-Br
~ 60-65	-OCH ₂ CH ₃
~ 30-35	Quaternary Cyclopropyl-C
~ 15-20	Cyclopropyl-CH ₂
~ 10-15	-OCH ₂ CH ₃

Applications in Drug Discovery and Development

The 1-phenylcyclopropanecarboxylic acid scaffold and its derivatives are of interest in medicinal chemistry.[3][4] These structures can serve as rigid scaffolds to orient functional groups in specific vectors, which can be advantageous for binding to biological targets. The cyclopropyl group can also enhance metabolic stability.[3]

While no specific biological activity or signaling pathway has been reported for **Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate**, its structural motifs suggest potential areas of investigation. The bromophenyl group allows for further functionalization via cross-coupling reactions, enabling the synthesis of a library of analogs for screening.

Potential Research Applications



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Drug Discovery Workflow

Potential therapeutic areas for derivatives of this compound could include neurology, oncology, and infectious diseases, where fine-tuning of molecular shape and properties is critical for efficacy and selectivity.

Conclusion

Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate is a chemical intermediate with potential for use in the synthesis of more complex molecules, particularly in the field of drug discovery. While detailed experimental and biological data are currently limited in the public domain, this guide provides a foundational understanding of its properties and a framework for its potential synthesis and application. Further research is required to fully elucidate its chemical reactivity and biological significance.

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